

Certificate of Analysis: Physicochemical Properties

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Compound of Interest

Compound Name: Zearalenone-13C18

Cat. No.: B15553303

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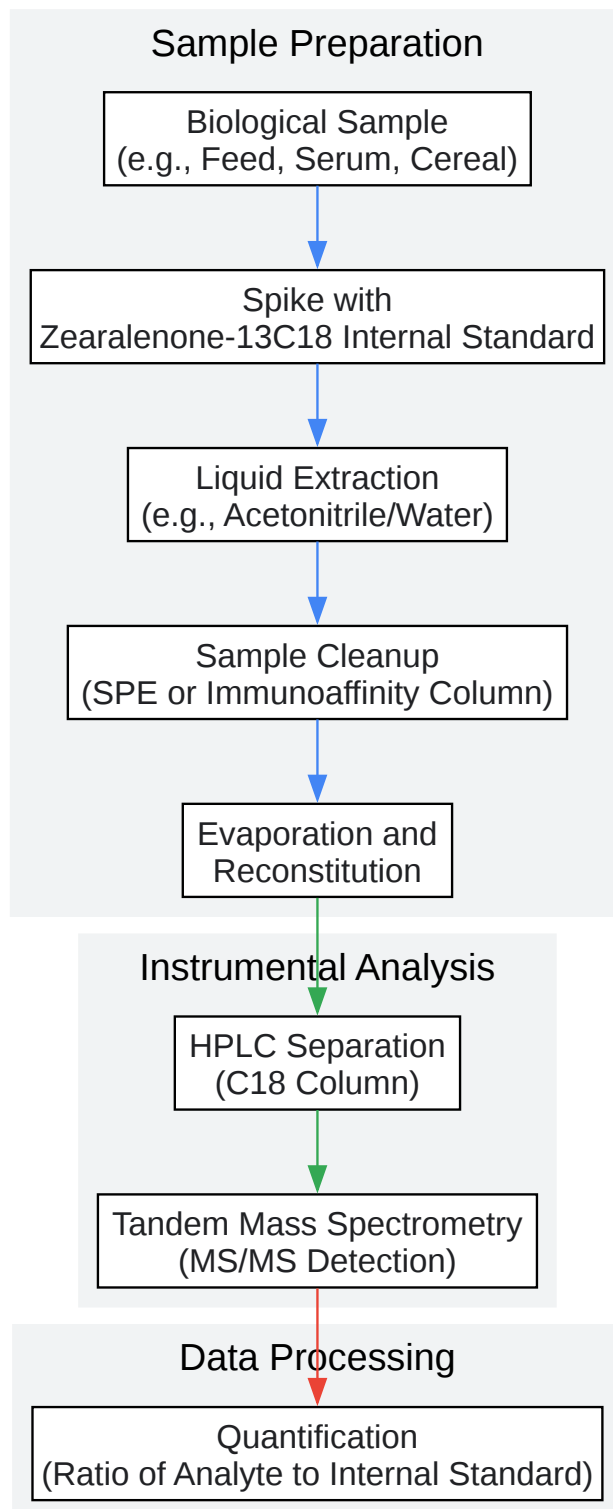
Zearalenone-13C18 is the fully ¹³C isotope-labeled analog of Zearalenone, a mycotoxin with significant estrogenic activity.[1] It serves as an ideal internal standard for analytical methods, particularly in isotope dilution mass spectrometry, to correct for matrix effects and variations during sample preparation and analysis.[2] The physical and chemical properties of **Zearalenone-13C18** are summarized below.

Property	Value	Reference(s)
CAS Number	911392-43-3	[3]
Molecular Formula	13C18H22O5	[3]
Molecular Weight	336.23 g/mol	[3]
Purity	≥95.5% (HPLC), 98+%	[3]
Format	Typically supplied as a solution in acetonitrile, e.g., ~25 µg/mL	[4]
Appearance	Liquid	[3]
Storage Conditions	-20°C, light-sensitive	[3]
Mass Shift	M+18 compared to the unlabeled Zearalenone	
Synonyms	Fully 13C-labelled Zearalenone, FES-13C18 Mycotoxin F2-13C18	[3]

Experimental Protocols for Quantification using LC-MS/MS

Zearalenone-13C18 is predominantly used as an internal standard for the accurate quantification of Zearalenone and its derivatives in various matrices such as animal feed, human serum, and cereals.[2][4] A general workflow for the analysis of Zearalenone using **Zearalenone-13C18** is depicted below, followed by a detailed protocol.

Experimental Workflow for Zearalenone Analysis

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Caption: Workflow for Zearalenone quantification using an internal standard.

Sample Preparation

- Sample Homogenization: Homogenize the solid sample (e.g., 5 g of flour or feed) as required.^[5] For liquid samples like serum, centrifuge to separate any solid components.^[4]
- Internal Standard Spiking: Add a known concentration of **Zearalenone-13C18** solution to the sample. For instance, add 2 µL of a 13C18-ZEN solution to 1 mL of the sample or extract.^[2]
- Extraction:
 - For solid samples, use a solvent mixture such as acetonitrile/water (e.g., 50:50 or 90:10 v/v) for extraction.^{[5][6]} Shake or vortex the mixture for approximately 30 minutes, followed by centrifugation to separate the solid and liquid phases.^[5]
 - For liquid samples, a liquid-liquid extraction with a solvent like diethyl ether/chloroform or t-butyl methyl ether can be employed.^{[7][8]}
- Cleanup:
 - Solid-Phase Extraction (SPE): Pass the supernatant through an SPE cartridge (e.g., Oasis™ HLB or a mycotoxin-specific Bond Elut cartridge) to remove interfering matrix components.^{[8][9]}
 - Immunoaffinity Column (IAC) Cleanup: For high specificity, use an immunoaffinity column that selectively binds Zearalenone and its derivatives.^{[2][6]} After loading the sample extract, wash the column and then elute the analytes with a solvent like methanol.^[6]

HPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used for separation.^{[4][10]}
 - Mobile Phase: A gradient elution with a binary solvent system, such as water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is typical.^{[5][10]}
 - Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally applied.^{[5][6]}

- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for Zearalenone analysis.^[5]^[6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.^[4] This involves monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard. For Zearalenone, a common transition is m/z 317 \rightarrow 175.^[6]

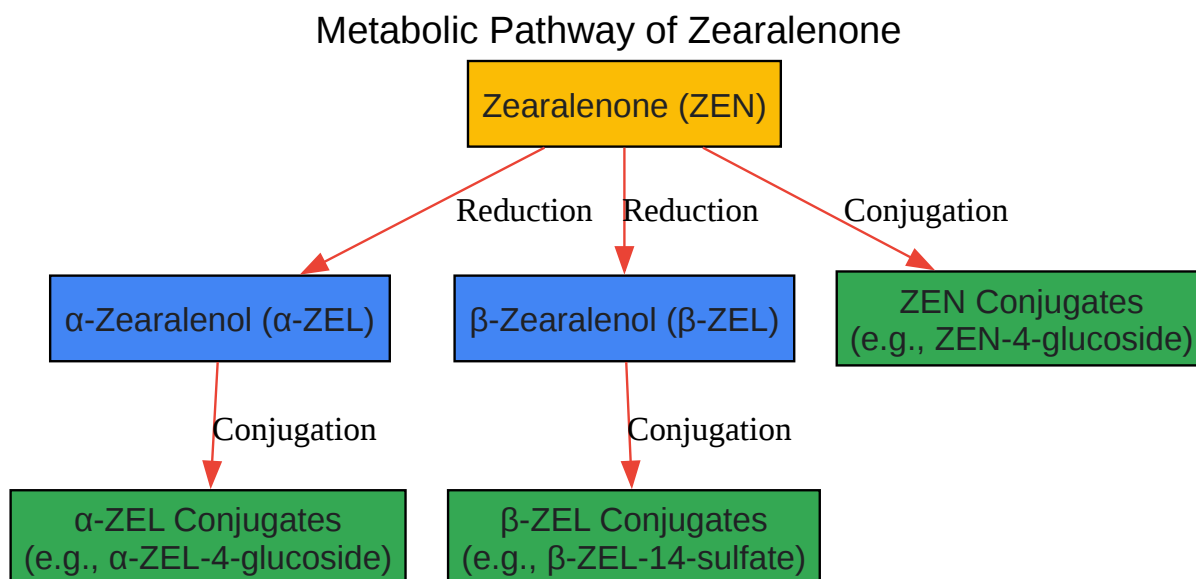
Quantitative Performance Data

The use of **Zearalenone-13C18** as an internal standard significantly improves the accuracy and precision of quantitative methods. The table below summarizes typical performance characteristics from various studies.

Parameter	Matrix	Value	Reference(s)
Linearity Range	Feed	2–500 ng/mL	[2][11]
Serum	0.1–50 ng/mL	[4]	
Limit of Detection (LOD)	Feed	0.40–1.34 µg/kg	[2]
Serum	0.02–0.06 ng/mL	[4]	
Limit of Quantification (LOQ)	Feed	1.33–4.46 µg/kg	[2]
Serum	0.1–0.2 ng/mL	[4]	
Oat Flour	1.0–59.1 µg/kg for various derivatives	[5]	
Recovery	Feed	89.6% – 112.3%	[2][11]
Serum	91.6% – 119.5%	[4]	
Oat Flour	72.4% – 95.6%	[5]	
Precision (RSD)	Feed	< 12.6%	[2][11]
Serum	< 8%	[4]	
Oat Flour	2.5% – 10.3%	[5]	

Zearalenone Metabolism and Signaling Pathway

Zearalenone is known for its estrogenic effects, which are mediated through its interaction with estrogen receptors ER α and ER β .^[1] Its metabolism in plants and animals leads to the formation of several derivatives, which can also be monitored using **Zearalenone-13C18** as an internal standard. The primary metabolic pathway involves the reduction of Zearalenone to α -zearalenol and β -zearalenol, followed by conjugation to form glucosides or sulfates.^{[5][10]}



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Caption: Primary metabolic transformations of Zearalenone.

In conclusion, **Zearalenone-13C18** is an indispensable tool for the accurate and reliable quantification of Zearalenone and its metabolites in complex biological matrices. Its use in isotope dilution mass spectrometry provides a robust methodology for researchers in food safety, toxicology, and drug development, ensuring high-quality data for risk assessment and metabolic studies.

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